molecular formula C24H20ClN3O2S B2910402 N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 422273-39-0

N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B2910402
CAS No.: 422273-39-0
M. Wt: 449.95
InChI Key: XEIDERRCINRARV-UHFFFAOYSA-N
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Description

This compound is a quinazoline derivative characterized by a 4-oxo-2-sulfanylidene core, an N-benzyl-N-methyl carboxamide group at position 7, and a 3-[(2-chlorophenyl)methyl] substituent. The quinazoline scaffold is known for its versatility in medicinal chemistry, often associated with kinase inhibition or antimicrobial activity .

Properties

CAS No.

422273-39-0

Molecular Formula

C24H20ClN3O2S

Molecular Weight

449.95

IUPAC Name

N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C24H20ClN3O2S/c1-27(14-16-7-3-2-4-8-16)22(29)17-11-12-19-21(13-17)26-24(31)28(23(19)30)15-18-9-5-6-10-20(18)25/h2-13H,14-15H2,1H3,(H,26,31)

InChI Key

XEIDERRCINRARV-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=CC=C4Cl

solubility

not available

Origin of Product

United States

Biological Activity

N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a compound of interest due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is C21H19ClN2O2SC_{21}H_{19}ClN_{2}O_{2}S. The structure features a quinazoline core, which is known for its diverse biological properties.

Structural Features

FeatureDescription
Core Structure Quinazoline
Substituents Benzyl and 2-chlorophenyl groups
Functional Groups Carboxamide, thioether

Antimicrobial Properties

Research has indicated that quinazoline derivatives exhibit significant antimicrobial activity. For instance, a study focused on structurally similar compounds demonstrated their efficacy against various bacterial strains, suggesting that modifications in the quinazoline structure could enhance antibacterial potency .

Antidiabetic Activity

The compound has been evaluated for its potential as an α-glucosidase inhibitor. In vitro studies have shown that quinazoline derivatives can effectively inhibit this enzyme, which is crucial for managing diabetes by delaying carbohydrate absorption . The reported IC50 values for related compounds indicate promising antidiabetic activity, providing a basis for further exploration of N-benzyl derivatives.

Anti-inflammatory Effects

In addition to antimicrobial and antidiabetic activities, quinazolines have been investigated for their anti-inflammatory properties. Molecular docking studies suggest that these compounds can interact with inflammatory mediators, potentially reducing inflammation through inhibition of cyclooxygenase enzymes .

Cytotoxicity and Cancer Research

The cytotoxic effects of quinazoline derivatives have been studied extensively. Compounds similar to N-benzyl derivatives have shown selective cytotoxicity against cancer cell lines, indicating their potential as anticancer agents . The structure–activity relationship (SAR) analysis has revealed that specific substitutions can enhance cytotoxic effects against particular cancer types.

Study 1: Antimicrobial Activity Assessment

A recent study synthesized various quinazoline derivatives and evaluated their antimicrobial activities against standard bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones, supporting the hypothesis that structural modifications can lead to enhanced antibacterial properties.

Study 2: Inhibition of α-glucosidase

In vitro assays were conducted using Baker's yeast α-glucosidase to assess the inhibitory effects of synthesized quinazoline compounds. The study found that some derivatives had IC50 values significantly lower than acarbose, a standard antidiabetic drug, indicating their potential as effective α-glucosidase inhibitors.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features and Hypothesized Functional Roles

Compound Name / Class Core Structure Substituents Functional Implications
Target Quinazoline Derivative Quinazoline 3-[(2-Chlorophenyl)methyl], 7-(N-benzyl-N-methyl carboxamide), 4-oxo-2-thione Potential kinase inhibition via thione interaction; enhanced lipophilicity from benzyl/chlorophenyl groups
Clopidogrel (Thienopyridine) Thienopyridine 2-Chlorophenyl, methyl ester Antiplatelet activity via P2Y12 receptor antagonism; chloro group resists metabolism
Epoxiconazole (Triazole Fungicide) Triazole 2-Chlorophenyl, 4-fluorophenyl, epoxypropyl Fungal CYP51 inhibition; chloro/fluorophenyl groups enhance binding and stability
1-(2-Chlorophenyl)ethanone Acetophenone 2-Chlorophenyl, methyl ketone Intermediate in synthesis; chloro group directs electrophilic substitution
Dimethazone (Isoxazolidinone Herbicide) Isoxazolidinone 2-[(2-Chlorophenyl)methyl], 4,4-dimethyl Herbicidal activity via unknown target; chloro group enhances soil persistence

Key Observations:

Core Structure Differences: The quinazoline core (target) offers a planar heteroaromatic system distinct from thienopyridines (clopidogrel) or triazoles (epoxiconazole), affecting binding modes and selectivity . Thienopyridines prioritize metabolic stability for prolonged action, while quinazolines often exploit hydrogen-bonding interactions (e.g., 2-thione) for enzyme inhibition .

Substituent Effects :

  • The 2-chlorophenyl group is recurrent in pharmaceuticals (clopidogrel, epoxiconazole) and agrochemicals (dimethazone), suggesting its role in enhancing lipophilicity and resistance to oxidative metabolism .
  • The N-benzyl-N-methyl carboxamide in the target compound may improve blood-brain barrier penetration compared to ester or ketone groups in analogs .

Functional Group Interactions: The 2-sulfanylidene group in the target compound could mimic ATP’s phosphate in kinase interactions, unlike clopidogrel’s ester or epoxiconazole’s triazole .

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